molecular formula C8H14N2O B2998285 5-ethoxy-1-ethyl-3-methyl-1H-pyrazole CAS No. 2248373-20-6

5-ethoxy-1-ethyl-3-methyl-1H-pyrazole

Cat. No.: B2998285
CAS No.: 2248373-20-6
M. Wt: 154.213
InChI Key: PRSJFTSQDCHKIM-UHFFFAOYSA-N
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Description

5-Ethoxy-1-ethyl-3-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-1-ethyl-3-methyl-1H-pyrazole typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-diketones with hydrazines, followed by alkylation and subsequent ethoxylation . The reaction conditions often require the use of catalysts such as transition metals or photoredox systems to enhance the yield and selectivity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while ensuring the purity and consistency of the final product .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxy-1-ethyl-3-methyl-1H-pyrazole stands out due to its unique ethoxy and ethyl substituents, which confer distinct chemical properties and reactivity compared to other pyrazole derivatives. These structural features enhance its potential for diverse applications in various fields .

Properties

IUPAC Name

5-ethoxy-1-ethyl-3-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-4-10-8(11-5-2)6-7(3)9-10/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSJFTSQDCHKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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